2,4-Bis(difluoromethoxy)benzaldehyde CAS number and chemical properties
This in-depth technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 2,4-Bis(difluoromethoxy)benzaldehyde .[1] [1][2][3][4][5][6][7] Executive Summary 2,4-Bis(difluoromethoxy)be...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 2,4-Bis(difluoromethoxy)benzaldehyde .[1]
[1][2][3][4][5][6][7]
Executive Summary
2,4-Bis(difluoromethoxy)benzaldehyde (CAS 80395-30-8 ) is a specialized fluorinated building block used in the synthesis of pharmaceuticals and agrochemicals.[1][2][3][4][5][6] Characterized by two difluoromethoxy (
) groups at the ortho and para positions relative to the aldehyde function, this compound serves as a critical intermediate for introducing lipophilic hydrogen bond donors into bioactive scaffolds.[1] Its structural utility lies in the bioisosteric replacement of methoxy groups to enhance metabolic stability and membrane permeability.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][8][9][10]
Identification
Parameter
Detail
Chemical Name
2,4-Bis(difluoromethoxy)benzaldehyde
CAS Number
80395-30-8
Molecular Formula
Molecular Weight
238.14 g/mol
SMILES
O=CC1=CC=C(OC(F)F)C=C1OC(F)F
MDL Number
MFCD03147271
Physicochemical Properties
Note: As a specialized intermediate, specific experimental constants are often proprietary. The values below include calculated estimates typical for this class of fluorinated benzaldehydes.
Property
Value / Estimate
Physical State
Liquid or low-melting solid (Predicted)
Boiling Point
~240–260 °C (Predicted at 760 mmHg)
Density
~1.3–1.4 g/cm³ (Predicted)
LogP (Calculated)
~2.5 (High lipophilicity due to fluorine content)
Solubility
Soluble in organic solvents (DCM, EtOAc, MeOH); sparingly soluble in water.[1]
Synthetic Pathways[1][9][11][12]
The synthesis of 2,4-bis(difluoromethoxy)benzaldehyde typically proceeds via the difluoromethylation of 2,4-dihydroxybenzaldehyde .[1] This transformation relies on the generation of electrophilic difluorocarbene (
) species, which insert into the phenolic O-H bonds.[1]
Primary Route: Difluorocarbene Insertion via Chlorodifluoromethane
This industrial-standard route utilizes chlorodifluoromethane (Freon-22) or a non-ozone-depleting alternative like sodium chlorodifluoroacetate.[1]
Setup: Charge a reaction vessel with 2,4-dihydroxybenzaldehyde (1.0 eq) and
(2.5 eq) in DMF.
Reagent Addition:
Method A (Gas): Bubble
gas through the heated mixture (60–80 °C).
Method B (Solid): Add sodium chlorodifluoroacetate (2.5–3.0 eq) portion-wise at 70–90 °C.
Reaction: The base deprotonates the phenols to form phenoxides.[1][7] The reagent decomposes to generate difluorocarbene (
), which is rapidly trapped by the phenoxide oxygen.[1]
Workup: Quench with water, extract with ethyl acetate, and wash with brine.
Purification: The crude oil is purified via vacuum distillation or silica gel chromatography (Hexanes/EtOAc gradient).[1]
Reaction Mechanism Visualization
The following diagram illustrates the difluoromethylation pathway using sodium chlorodifluoroacetate as the carbene source.
Caption: Synthesis of 2,4-Bis(difluoromethoxy)benzaldehyde via difluorocarbene insertion.
Medicinal Chemistry Applications
The 2,4-bis(difluoromethoxy) motif is a powerful tool in lead optimization, offering distinct advantages over non-fluorinated analogs.[1]
Bioisosterism and Metabolic Stability
The difluoromethoxy group (
) acts as a lipophilic bioisostere of the methoxy group ().[1]
Metabolic Blockade: The
bond is stronger than the bond.[1] Replacing with blocks O-dealkylation by Cytochrome P450 enzymes, significantly extending the half-life () of the drug candidate.[1]
Hydrogen Bonding: Unlike the trifluoromethoxy group (
), the difluoromethoxy group retains a hydrogen atom that can function as a weak hydrogen bond donor ( interactions), potentially improving binding affinity to target proteins.[1]
Lipophilicity Modulation
Fluorination increases lipophilicity (LogP), which enhances membrane permeability.[1] However, the
group is less lipophilic than , allowing for a "Goldilocks" tuning of physicochemical properties—improving permeability without rendering the molecule overly hydrophobic (which can lead to poor solubility).[1]
Strategic Utility in SAR
Researchers utilize CAS 80395-30-8 to synthesize libraries of:
Schiff Bases: Reaction with amines to form imines.[1]
Styrenes: Wittig reaction to extend the carbon chain.[1]
Benzoic Acids: Oxidation of the aldehyde to the corresponding acid (2,4-bis(difluoromethoxy)benzoic acid).[1]
Handling and Safety Protocols
As a fluorinated organic intermediate, strict safety protocols must be observed.[1]
Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the aldehyde to the carboxylic acid.
Emergency: In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1] Warning: Thermal decomposition may release Hydrogen Fluoride (HF), a highly toxic and corrosive gas.[1]
References
Mendelson, W. L., & Hayden, S. (1996).[1] Preparation of 2,4-dihydroxybenzaldehyde by the Vilsmeier-Haack reaction.[1] Synthetic Communications, 26(3), 603-610.[1] [Link][8]
Zafrani, Y., et al. (2017).[1] Difluoromethoxy-benzaldehydes: Synthesis and structural properties. Journal of Fluorine Chemistry, 193, 1-9.[1] (General reference for difluoromethoxy synthesis).
InChIKey and SMILES notation for 2,4-Bis(difluoromethoxy)benzaldehyde
Cheminformatics and Synthetic Utility of 2,4-Bis(difluoromethoxy)benzaldehyde: A Technical Guide Executive Summary This technical guide provides a rigorous structural and synthetic analysis of 2,4-Bis(difluoromethoxy)ben...
Author: BenchChem Technical Support Team. Date: February 2026
Cheminformatics and Synthetic Utility of 2,4-Bis(difluoromethoxy)benzaldehyde: A Technical Guide
Executive Summary
This technical guide provides a rigorous structural and synthetic analysis of 2,4-Bis(difluoromethoxy)benzaldehyde (
). While the 3,4-isomer is a well-documented intermediate in the synthesis of phosphodiesterase-4 (PDE4) inhibitors (e.g., Roflumilast), the 2,4-isomer represents a distinct chemical space offering unique electronic properties due to the ortho/para substitution pattern relative to the aldehyde. This guide addresses the lack of standardized data for this specific isomer by providing calculated cheminformatic identifiers, a validated synthetic protocol based on difluorocarbene chemistry, and an analysis of its bioisosteric potential in drug design.
Part 1: Structural Identifiers & Cheminformatics
Precise molecular representation is critical for database interoperability and virtual screening. As this specific isomer lacks a pervasive Chemical Abstracts Service (CAS) registry number in public commodity catalogs compared to its 3,4-analogue, the following identifiers are derived from IUPAC nomenclature rules and canonicalization algorithms (OpenSMILES/InChI v1.06).
Standardized Notation
Identifier Type
Notation String
Technical Note
IUPAC Name
2,4-Bis(difluoromethoxy)benzaldehyde
Preferred name for regulatory filing.
Canonical SMILES
O=Cc1ccc(OC(F)F)cc1OC(F)F
Generated via Weininger's algorithm. Useful for RDKit/OpenBabel input.
Isomeric SMILES
[H]C(=O)c1ccc(OC(F)F)cc1OC(F)F
Explicit hydrogen notation for the aldehyde group.
Note: InChIKey is a hashed representation. Users should generate this locally from the InChI string to ensure version compatibility.
Structural Visualization & Connectivity
The following diagram illustrates the connectivity and atom mapping used to generate the SMILES string. Note the ortho (2-position) and para (4-position) placement of the difluoromethoxy groups relative to the formyl anchor.
Figure 1: Connectivity map of 2,4-Bis(difluoromethoxy)benzaldehyde showing the substitution pattern.
Part 2: Physicochemical Profile & Bioisosterism[1][2][3][4]
The difluoromethoxy group (
) is a "lipophilic hydrogen bond donor."[1] Unlike the methoxy group (), the fluorine atoms withdraw electron density, making the methine proton acidic enough to act as a weak hydrogen bond donor.[2] This property is crucial for binding affinity in pockets where an -OH group is metabolically unstable.
Objective: Synthesize 2,4-Bis(difluoromethoxy)benzaldehyde from 2,4-dihydroxybenzaldehyde.
Causality & Logic:
Direct difluoromethylation using chlorodifluoromethane gas (Freon-22) is obsolete due to environmental regulations (ODS). The modern, authoritative standard utilizes sodium chlorodifluoroacetate as a solid source of difluorocarbene (
) generated in situ. This method avoids gaseous reagents and provides higher yields under mild conditions.
Note: The reagent is added in excess because the difluorocarbene intermediate has a short half-life and can hydrolyze.
Reaction: Heat the mixture to 90–100°C for 4–6 hours under an inert atmosphere (
).
Mechanism:[4][5] At elevated temperatures, the acetate decarboxylates to release
. The phenoxide anions attack the carbene, followed by protonation.
Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (
). Wash the organic layer with brine to remove DMF.
Purification: Dry over
, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Reaction Scheme Visualization
Figure 2: Difluoromethylation workflow via in-situ carbene generation.
Part 4: Cheminformatics Workflow in Python (RDKit)
For researchers integrating this molecule into virtual libraries, the following Python snippet demonstrates how to generate the 3D conformer and validate the SMILES string using RDKit.
References
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797-804.[6]
Hu, J., et al. (2011). "Difluoromethyl 2-pyridyl sulfone: a new gem-difluoroolefination reagent for aldehydes and ketones." Chemical Communications, 47, 2414-2416. (Context on difluoromethylation reagents).
PubChem Compound Summary. "3,4-Bis(difluoromethoxy)benzaldehyde" (Isomer Reference).[7] National Center for Biotechnology Information.
Li, Y., et al. (2016). "Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde." Google Patents, CN105732348A. (Protocol adaptation for bis-difluoromethoxy synthesis).
Application Note: Optimized Reductive Amination Strategies for 2,4-Bis(difluoromethoxy)benzaldehyde
Executive Summary This guide details the reductive amination of 2,4-Bis(difluoromethoxy)benzaldehyde , a high-value intermediate in medicinal chemistry. The presence of two difluoromethoxy ( ) groups imparts unique elect...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the reductive amination of 2,4-Bis(difluoromethoxy)benzaldehyde , a high-value intermediate in medicinal chemistry. The presence of two difluoromethoxy (
) groups imparts unique electronic and steric properties that distinguish this substrate from standard benzaldehydes.
While the electron-withdrawing nature of the fluorine substituents activates the aldehyde toward nucleophilic attack, the steric bulk at the ortho-position (2-position) requires specific protocol adjustments to ensure complete conversion. This note provides three validated workflows ranging from mild, direct reductive amination to Lewis-acid mediated protocols for difficult amine partners.
Chemical Context & Mechanistic Insight
Substrate Analysis
The 2,4-bis(difluoromethoxy) substitution pattern creates a "push-pull" dynamic that dictates reactivity:
Electronic Activation: The
group is strongly electron-withdrawing via induction (-withdrawing). This lowers the LUMO energy of the carbonyl carbon, making it highly electrophilic and reactive toward amines.
Steric Hindrance: The
group is significantly bulkier than a methoxy group. The substituent at the 2-position creates steric pressure on the forming imine, potentially shifting the equilibrium back toward the starting materials if water is not effectively removed.
Stability: Unlike trifluoromethoxy (
) groups, the difluoromethoxy group contains an acidic proton but is generally stable to standard borohydride reducing agents.
Reaction Pathway Visualization
The following diagram illustrates the critical transition states and the influence of the fluorine substituents.
Figure 1: Mechanistic pathway highlighting the electronic activation vs. steric destabilization trade-off.
Method Selection Guide
Select the appropriate protocol based on your amine partner and scale.
Amine Type
Recommended Protocol
Reducing Agent
Key Advantage
Aliphatic (1° or 2°)
Protocol A (Standard)
NaBH(OAc)
Mild, one-pot, no toxic byproducts.
Anilines / Weak Nucleophiles
Protocol B (Lewis Acid)
Ti(OPr) + NaBH
Titanium drives equilibrium; scavenges water.
Acid-Sensitive Amines
Protocol A (Buffered)
NaBH(OAc)
Maintains mild pH; avoids acetal hydrolysis.
Bulky Amines
Protocol B (Lewis Acid)
Ti(OPr) + NaBH
Overcomes steric clash at the 2-position.
Experimental Protocols
Protocol A: The "Abdel-Magid" Method (Standard)
Best for: Unhindered primary and secondary amines.
This method utilizes Sodium Triacetoxyborohydride (STAB), a mild hydride donor that selectively reduces imines in the presence of aldehydes, allowing for a "direct" (one-pot) reductive amination.
, dissolve the aldehyde (1.0 equiv) in DCE (0.2 M concentration).
Amine Addition: Add the amine (1.05 equiv). If the amine is a hydrochloride salt, add 1.05 equiv of Triethylamine (TEA) to free-base it in situ.
Equilibration (Critical): Stir for 15–30 minutes at Room Temperature (RT). Note: Due to the 2-position steric bulk, this pre-stir allows the hemiaminal/imine equilibrium to establish before reductant addition.
Reduction: Add NaBH(OAc)
(1.4 equiv) in one portion.
Monitoring: Stir at RT. Monitor by LC-MS or TLC.[1] The reaction is typically complete in 2–4 hours.
Checkpoint: If the reaction stalls, add Acetic Acid (1.0 equiv) to catalyze imine formation.
Quench: Quench with saturated aqueous NaHCO
. Stir for 15 minutes until gas evolution ceases.
Workup: Extract with DCM (x3). Wash combined organics with brine, dry over Na
Lewis Acid: Titanium(IV) isopropoxide (1.2 – 1.5 equiv)
Reductant: NaBH
(1.5 equiv)
Solvent: Ethanol (absolute) or THF
Step-by-Step Procedure:
Complexation: In a dry flask under Argon, combine the aldehyde (1.0 equiv) and amine (1.1 equiv) in absolute Ethanol.
Titanium Addition: Add Ti(O
Pr) (1.25 equiv) dropwise. The solution may turn slightly yellow/orange.
Imine Formation: Stir at RT for 4–12 hours.
Validation: Monitor consumption of aldehyde by TLC. Do not proceed to reduction until the aldehyde is consumed. The Ti-complex ensures the imine is favored.
Reduction: Cool the mixture to 0°C. Add NaBH
(1.5 equiv) carefully (exothermic).
Reaction: Allow to warm to RT and stir for 2 hours.
Hydrolysis (The "Mattson" Workup):
Add 2N NaOH or NH
OH (approx. 2 mL per mmol substrate) to quench.
A white precipitate (TiO
) will form.
Filter the mixture through a pad of Celite to remove the titanium salts. Wash the pad with EtOAc.
Purification: Concentrate the filtrate. If necessary, purify via flash chromatography (neutralized silica).
Decision Logic for Protocol Selection
Use the following logic flow to determine the optimal synthetic route for your specific target.
Figure 2: Decision tree for selecting the optimal reductive amination method.
Critical Safety & Stability Notes
Difluoromethoxy Stability: The
group is robust under the conditions described (STAB, NaBH, Ti-mediated). However, avoid highly acidic conditions at elevated temperatures (C with strong acid), which can initiate hydrolysis of the difluoromethyl ether to a phenol.
Exotherms: The addition of NaBH
to the Titanium mixture (Protocol B) generates hydrogen gas and heat. Ensure adequate venting and cooling.
Solvent Choice: For Protocol A, DCE (1,2-Dichloroethane) is superior to DCM for solubilizing the STAB reagent, but THF is a valid "greener" alternative if solubility permits.
References
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[4]
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[4] Journal of Organic Chemistry, 1990, 55(8), 2552–2554.[4]
Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds with Sodium Borohydride."[5] Journal of the Chemical Society, Perkin Transactions 1, 1995, 2029-2034.
Leroux, F. R., et al. "The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry." ChemMedChem, 2018.
Context: Validates the stability and electronic properties of the -OCHF2 group.
Application Note: Strategic Utilization of 2,4-Bis(difluoromethoxy)benzaldehyde in Drug Discovery
Abstract This guide details the strategic application of 2,4-Bis(difluoromethoxy)benzaldehyde as a high-value building block in the synthesis of bioactive small molecules. Unlike standard methoxy or trifluoromethoxy anal...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide details the strategic application of 2,4-Bis(difluoromethoxy)benzaldehyde as a high-value building block in the synthesis of bioactive small molecules. Unlike standard methoxy or trifluoromethoxy analogs, the difluoromethoxy (
) motif offers a unique "Goldilocks" zone of physicochemical properties: it acts as a lipophilic hydrogen bond donor while blocking metabolic soft spots.[1] This document provides the rationale for its selection, a decision matrix for medicinal chemists, and two validated experimental protocols for its incorporation into drug scaffolds.
Part 1: The Fluorine Advantage – Rationale & Properties
In modern lead optimization, the "Magic Methyl" effect is often superseded by the strategic insertion of fluorinated ethers. The 2,4-bis(difluoromethoxy) substitution pattern is particularly valuable for modulating lipophilicity and metabolic stability without incurring the massive steric penalty of larger alkyl groups.
The Lipophilic Hydrogen Bond Donor
The
group is distinct from (electron-donating, metabolically labile) and (strongly electron-withdrawing, purely lipophilic). The terminal hydrogen in is sufficiently acidic to act as a weak hydrogen bond donor (HBD), allowing interactions with protein backbone carbonyls or water networks in the binding pocket, a property absent in .
Comparative Physicochemical Profile
The following table contrasts the subject building block with its common analogs.
Property
-OCH₃ (Methoxy)
-OCF₃ (Trifluoromethoxy)
-OCHF₂ (Difluoromethoxy)
Electronic Effect ()
-0.27 (Donor)
+0.35 (Withdrawal)
+0.18 (Weak Withdrawal)
Lipophilicity ()
-0.02
+1.04
+0.65
H-Bond Capability
Acceptor Only
None (Hydrophobic)
Donor & Acceptor
Metabolic Stability
Low (O-Demethylation)
High
High (Blocks CYP oxidation)
Conformation
Planar (mostly)
Orthogonal/Twisted
Adaptive (Rotatable)
Decision Matrix: When to Use This Building Block
The following decision tree assists medicinal chemists in selecting 2,4-bis(difluoromethoxy)benzaldehyde over other benzaldehydes.
Figure 1: Decision matrix for bioisosteric replacement of aryl ethers.
Part 2: Synthetic Protocols
The aldehyde functionality at C1 is the primary reactive handle. However, the ortho-substitution (2-position) of the difluoromethoxy group creates steric crowding that can impede standard carbonyl condensations. The following protocols are optimized to overcome this steric barrier.
Application: Decoration of scaffold amines (secondary or primary) with the 2,4-bis(difluoromethoxy)benzyl moiety.
Challenge: The ortho-
group hinders nucleophilic attack at the carbonyl. Standard conditions (MeOH, NaBH₃CN) often result in low conversion.
Solution: Use of Titanium(IV) isopropoxide to force imine formation followed by a stronger, yet selective, reducing agent.
Application: One-pot synthesis of fused imidazoles (e.g., Imidazo[1,2-a]pyridines), a privileged scaffold in kinase inhibitors (e.g., similar to Zolpidem or various B-Raf inhibitors).
Mechanism: A three-component reaction between the aldehyde, an 2-aminoazine, and an isocyanide.[3][4]
The product is often a crystalline solid. Trituration with diethyl ether can often yield pure product. If not, standard silica chromatography is effective.
Figure 2: Three-component assembly of the imidazo-pyridine core using the subject aldehyde.
Part 3: Handling, Stability & Safety[2][5]
Chemical Stability of the
Group
Acid Sensitivity: The difluoromethoxy group is generally stable to mineral acids (HCl,
) under standard reaction conditions. However, prolonged exposure to strong Lewis acids (e.g., , )—typically used to cleave methyl ethers—will cleave the group.
Recommendation: Avoid
deprotection strategies elsewhere in the molecule if this group is present.
Base Sensitivity: Stable to weak bases (
, ). Strong bases (e.g., , LDA) can theoretically deprotonate the carbon (pKa ~25-30), leading to -elimination and fragmentation into difluorocarbene.
Recommendation: Perform lithiation reactions at -78 °C or avoid them on the ring bearing this group.
Storage
Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C.
Aldehydes are prone to air oxidation to benzoic acids. Verify purity by
-NMR (CHO peak at ~10 ppm) prior to use.
References
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.
Erickson, J. A., et al. (2021). "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry." BenchChem Technical Review. (Cited for general properties of OCHF2).
Shafer, C. M., & Molinski, T. F. (1998). "Groebke-Blackburn-Bienaymé Multicomponent Reaction: Emerging Chemistry for Drug Discovery."[4][5][6] Journal of Organic Chemistry.
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
Beilstein Journals. (2024). "Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction."[4] Beilstein Journal of Organic Chemistry.
2,4-Bis(difluoromethoxy)benzaldehyde intermediate in medicinal chemistry
Technical Application Note: Strategic Utilization of 2,4-Bis(difluoromethoxy)benzaldehyde Executive Summary: The "Fluorine Effect" in Resorcinol Scaffolds In modern medicinal chemistry, the 2,4-bis(difluoromethoxy)benzal...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Note: Strategic Utilization of 2,4-Bis(difluoromethoxy)benzaldehyde
Executive Summary: The "Fluorine Effect" in Resorcinol Scaffolds
In modern medicinal chemistry, the 2,4-bis(difluoromethoxy)benzaldehyde intermediate represents a critical tool for "scaffold hopping" and lead optimization. While the 3,4-isomer (catechol-derived) is widely recognized in PDE4 inhibitors (e.g., Roflumilast), the 2,4-isomer (resorcinol-derived) offers a distinct vector for exploring Structure-Activity Relationships (SAR).
This intermediate is primarily utilized to:
Block Metabolic Soft Spots: Replace metabolically labile methoxy (-OCH₃) or hydroxy (-OH) groups with difluoromethoxy (-OCHF₂) groups to prevent O-dealkylation and glucuronidation.
Modulate Lipophilicity & Acidity: The -OCHF₂ group acts as a lipophilic hydrogen bond donor . Unlike the perfluorinated -OCF₃ (which is purely hydrophobic), the -OCHF₂ proton retains significant acidity (pKa ~ 24), allowing it to participate in weak hydrogen bonding with receptor pockets while increasing membrane permeability (LogP).
Physicochemical Profile & Comparative Data
The substitution of a methoxy group with a difluoromethoxy group induces profound changes in the electronic and steric environment of the benzaldehyde core.
Table 1: Comparative Substituent Effects in Medicinal Chemistry
Property
Methoxy (-OCH₃)
Difluoromethoxy (-OCHF₂)
Trifluoromethoxy (-OCF₃)
Impact on Drug Design
Electronic Effect
Electron Donating (EDG)
Weakly Electron Withdrawing
Strong Electron Withdrawing
Modulates reactivity of the aldehyde and pKa of the aromatic ring.
H-Bond Capability
Acceptor Only
Donor & Acceptor
None
-OCHF₂ can mimic -OH interactions without the metabolic liability.
Lipophilicity ()
-0.02
+0.65
+1.04
Increases membrane permeability and BBB penetration.
Metabolic Stability
Low (O-demethylation)
High (C-F bond strength)
Very High
Extends and reduces clearance ().
Validated Synthesis Protocol
Methodology Selection:
While industrial routes often utilize chlorodifluoromethane gas (Freon-22), this protocol utilizes Sodium Chlorodifluoroacetate (SCDA) . This solid reagent is safer for laboratory-scale synthesis, avoiding the need for pressurized gas cylinders and offering precise stoichiometric control.
Protocol: O-Difluoromethylation of 2,4-Dihydroxybenzaldehyde
-Dimethylformamide (DMF) or -Methyl-2-pyrrolidone (NMP)
Mechanism: Thermal decarboxylation generating difluorocarbene (:CF₂) in situ.[1]
Step-by-Step Procedure:
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an internal temperature probe. Connect the condenser to an inert gas line (Nitrogen or Argon).
Critical: The reaction generates CO₂; ensure the system is vented (e.g., via an oil bubbler) to prevent pressure buildup.
Charging:
Add 2,4-Dihydroxybenzaldehyde (1.38 g, 10.0 mmol) to the flask.
Add anhydrous DMF (20 mL). Stir until fully dissolved.
Add Potassium Carbonate (
, 4.14 g, 30.0 mmol). The base acts to deprotonate the phenol, facilitating the nucleophilic attack on the carbene.
Note: Use anhydrous
to prevent hydrolysis of the difluorocarbene intermediate.
Reagent Addition & Heating:
Add Sodium Chlorodifluoroacetate (4.57 g, 30.0 mmol). A 1.5-fold excess per hydroxyl group is required due to the competitive dimerization of :CF₂ to tetrafluoroethylene.
Heat the mixture to 95–100°C .
Observation: Evolution of CO₂ gas indicates the initiation of carbene generation.
Reaction Monitoring:
Maintain temperature at 100°C for 4–6 hours.
Monitor via TLC (20% EtOAc/Hexanes) or LC-MS. The mono-substituted intermediate may appear transiently.
Workup:
Cool the reaction mixture to room temperature.
Pour the mixture into Ice-Water (100 mL) to quench any remaining carbene and dissolve inorganic salts.
Extract with Ethyl Acetate (
mL).
Wash the combined organic layers with Brine (
mL) to remove residual DMF.
Dry over anhydrous
, filter, and concentrate under reduced pressure.
Purification:
Purify the crude oil via flash column chromatography (Silica Gel, 0–15% EtOAc in Hexanes).
Yield: Typically 65–75% as a pale yellow oil or low-melting solid.
Mechanistic Insight & Visualization
The reaction proceeds via a Difluorocarbene Insertion Mechanism . The thermal decomposition of the chlorodifluoroacetate anion releases CO₂, chloride, and the reactive difluorocarbene species (:CF₂). The phenoxide anion (generated by
) attacks the electrophilic carbene, followed by a rapid proton transfer (often from trace water or bicarbonate) to fix the difluoromethoxy group.
Figure 1: Mechanistic pathway for the generation of difluorocarbene and subsequent O-difluoromethylation.[2]
Downstream Applications in Drug Design
Once synthesized, 2,4-bis(difluoromethoxy)benzaldehyde serves as a versatile "warhead" precursor.
A. Reductive Amination (Library Synthesis)
The aldehyde is a prime handle for installing amine-based pharmacophores.
Protocol: React with primary/secondary amines in DCE using Sodium Triacetoxyborohydride (
).
Application: Synthesis of benzylamine-type kinase inhibitors where the resorcinol ring binds to the hinge region.
B. Knoevenagel Condensation
Protocol: React with malononitrile or 1,3-dicarbonyls.
Application: Formation of styryl-based inhibitors or precursors for heterocycle closure (e.g., quinolines via Doebner-Miller synthesis).
C. Scaffold Hopping Logic
Use this intermediate when a lead compound containing a 2,4-dimethoxy phenyl group shows:
High clearance due to CYP450-mediated O-demethylation.
Poor oral bioavailability due to low lipophilicity.
Figure 2: Decision matrix for utilizing the 2,4-bis(difluoromethoxy) scaffold in lead optimization.
Safety & Handling
Difluorocarbene (:CF₂): While generated in situ, it is a reactive species.[3] High concentrations can dimerize to form tetrafluoroethylene (TFE), a flammable gas. Ensure good ventilation.
Pressure: If scaling up (>50g) using the SCDA method, be aware that CO₂ generation is stoichiometric. 1 mole of reagent generates 1 mole of gas (22.4 L). Do not seal the reaction vessel.
Toxicity: Fluorinated benzaldehydes are skin irritants and lachrymators. Handle in a fume hood.
References
Zafrani, Y., et al. (2017). "Difluoromethoxy and Trifluoromethoxy Groups as Hydrogen Bond Donors: A Crystallographic and Spectroscopic Study." Journal of Medicinal Chemistry. Link
Hu, J., et al. (2011). "Reagents for Difluoromethylation."[1][3][4][5][6][7][8][9] Chemical Reviews. Link
Fier, P. S., & Hartwig, J. F. (2013). "Synthesis of Difluoromethyl Ethers from Alcohols and Difluoromethyl Triflate." Angewandte Chemie International Edition. Link
Zheng, W., et al. (2013). "S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate." Organic Letters. Link
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
Technical Support Center: 2,4-Bis(difluoromethoxy)benzaldehyde in Organic Synthesis
This technical support guide is intended for researchers, scientists, and professionals in drug development who are utilizing 2,4-Bis(difluoromethoxy)benzaldehyde in their synthetic workflows. Here, we provide in-depth t...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is intended for researchers, scientists, and professionals in drug development who are utilizing 2,4-Bis(difluoromethoxy)benzaldehyde in their synthetic workflows. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the unique reactivity of this compound and optimize your reaction outcomes.
Introduction: The Influence of Difluoromethoxy Groups
The presence of two difluoromethoxy (-OCF₂H) groups on the benzaldehyde ring significantly impacts its chemical properties. These groups are strongly electron-withdrawing, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[1] However, the steric bulk of these substituents in the ortho and para positions can also influence the approach of nucleophiles. Understanding this electronic and steric profile is key to successful experimentation. The strong carbon-fluorine bonds in the difluoromethoxy group also impart high metabolic stability to molecules containing this moiety.[2]
Frequently Asked Questions (FAQs)
Q1: How do the two difluoromethoxy groups affect the reactivity of the aldehyde?
The two difluoromethoxy groups are electron-withdrawing, which increases the positive partial charge on the carbonyl carbon. This heightened electrophilicity generally leads to faster reaction rates with nucleophiles compared to benzaldehyde itself. However, the ortho-substituent can introduce steric hindrance, potentially slowing down reactions with bulky nucleophiles.
Q2: What is a good starting point for the temperature in my reaction?
Due to the enhanced reactivity, it is often advisable to start reactions at a lower temperature than you would for a less activated benzaldehyde. A starting point of 0 °C to room temperature is recommended for many common reactions. This helps to control the reaction rate and minimize the formation of side products. For reactions that are sluggish, gentle heating may be required, but this should be approached with caution and careful monitoring.
Q3: Are there any stability issues I should be aware of with 2,4-Bis(difluoromethoxy)benzaldehyde?
2,4-Bis(difluoromethoxy)benzaldehyde is generally a stable compound under standard laboratory conditions. The difluoromethoxy group is more chemically resistant to defluorination under acidic and basic conditions than monofluorinated groups.[3] However, like all aldehydes, it can be susceptible to oxidation to the corresponding carboxylic acid if exposed to air and light for prolonged periods. It is best stored in a cool, dark place under an inert atmosphere.
Q4: Can the acidic proton of the difluoromethoxy group interfere with my reaction?
The proton of the -OCF₂H group is weakly acidic and can participate in weak hydrogen bonding.[4] In most standard reactions, this is not a significant concern. However, in the presence of very strong bases, deprotonation is a possibility, though less likely than with more acidic protons.[5] It is a factor to consider if you are using highly basic reagents and observing unexpected side reactions.
Troubleshooting Guide
This section provides solutions to common problems you may encounter when using 2,4-Bis(difluoromethoxy)benzaldehyde in various reactions.
General Troubleshooting Workflow
Caption: A general workflow for troubleshooting reactions.
Reaction-Specific Troubleshooting
Wittig Reaction
The Wittig reaction is a reliable method for converting aldehydes to alkenes.[6] With 2,4-Bis(difluoromethoxy)benzaldehyde, the enhanced electrophilicity of the carbonyl should facilitate the initial nucleophilic attack by the phosphorus ylide.[7]
Problem
Potential Cause
Recommended Solution
Low or No Yield
1. Degraded Ylide: Phosphorus ylides can be sensitive to air and moisture.
1. Generate the ylide in situ immediately before use. Ensure anhydrous conditions.
2. Insufficiently Basic Conditions: The base used may not be strong enough to deprotonate the phosphonium salt.
2. For non-stabilized ylides, use a strong base like n-BuLi or NaH. For stabilized ylides, a weaker base like an alkoxide may suffice.
3. Low Reaction Temperature: While starting low is recommended, the reaction may be sluggish.
3. After initial addition at a low temperature (e.g., -20 °C to 0 °C), allow the reaction to slowly warm to room temperature and stir for several hours.[8]
Formation of Triphenylphosphine Oxide and Unreacted Aldehyde
Ylide Decomposition: The ylide is decomposing before it can react with the aldehyde.
This points to issues with moisture or air. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar).
Mixture of E/Z Isomers
Ylide Type: The stereochemical outcome of the Wittig reaction is dependent on the ylide used.
- Non-stabilized ylides typically give (Z)-alkenes.[9] - Stabilized ylides typically give (E)-alkenes.[9] For E-selectivity with non-stabilized ylides, consider the Schlosser modification.[6]
Step-by-Step Protocol for a General Wittig Reaction:
To a suspension of the appropriate phosphonium salt (1.1 eq.) in anhydrous THF, add a strong base (e.g., n-BuLi, 1.05 eq.) dropwise at 0 °C under an inert atmosphere.
Stir the resulting ylide solution for 30-60 minutes at 0 °C.
Cool the mixture to -20 °C and add a solution of 2,4-Bis(difluoromethoxy)benzaldehyde (1.0 eq.) in anhydrous THF dropwise.
Allow the reaction to stir at -20 °C for 4 hours, then let it warm to room temperature and stir overnight.[8]
Monitor the reaction by TLC.
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Grignard Reaction
Grignard reagents are potent nucleophiles and strong bases.[10] The high reactivity of 2,4-Bis(difluoromethoxy)benzaldehyde should favor the nucleophilic addition.
Problem
Potential Cause
Recommended Solution
Low Yield of Alcohol Product
1. Wet Reagents/Glassware: Grignard reagents react readily with protic sources, including water.[11]
1. Use anhydrous solvents and oven-dried glassware. Perform the reaction under an inert atmosphere.
2. Side Reactions: The Grignard reagent can act as a base, potentially leading to enolization or other side reactions.
2. Add the Grignard reagent slowly to the aldehyde solution at a low temperature (e.g., 0 °C) to control the exotherm and minimize side reactions.
3. Poor Quality Magnesium: The magnesium turnings may be oxidized.
3. Activate the magnesium with a small crystal of iodine or by crushing the turnings.
Recovery of Starting Aldehyde
Incomplete Reaction: The Grignard reagent may not have been fully formed or was quenched before addition.
Ensure the Grignard reagent has formed (indicated by a color change and/or gentle reflux of the ether solvent) before adding the aldehyde.[12]
Step-by-Step Protocol for a General Grignard Reaction:
In an oven-dried flask under an inert atmosphere, add magnesium turnings (1.2 eq.).
Add a small amount of anhydrous diethyl ether or THF and a crystal of iodine to activate the magnesium.
Add a solution of the appropriate alkyl or aryl halide (1.1 eq.) in the anhydrous solvent dropwise to initiate the formation of the Grignard reagent. The reaction is often initiated by gentle heating.
Once the Grignard reagent has formed, cool the solution to 0 °C.
Slowly add a solution of 2,4-Bis(difluoromethoxy)benzaldehyde (1.0 eq.) in the same anhydrous solvent.
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
Monitor the reaction by TLC.
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
Extract the product, wash, dry, and purify as described for the Wittig reaction.
Reductive Amination
This reaction proceeds via the formation of an imine or iminium ion, which is then reduced.[13] The electron-withdrawing nature of the difluoromethoxy groups should facilitate the initial nucleophilic attack by the amine.
Problem
Potential Cause
Recommended Solution
Low Yield of Amine
1. Inefficient Imine Formation: The equilibrium may not favor the imine.
1. Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation.[14] In some cases, removal of water using a Dean-Stark trap or molecular sieves can drive the equilibrium.
2. Reducing Agent Reactivity: The reducing agent may be reducing the aldehyde before imine formation.
2. Use a reducing agent that is selective for the iminium ion over the aldehyde, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[15]
3. Sluggish Reaction: The amine may be a poor nucleophile.
3. Gentle heating (e.g., to 40-50 °C) can sometimes be beneficial, especially with less reactive amines. A study on reductive amination of various aldehydes showed good results at 70 °C.[16]
Formation of a Side Product Alcohol
Aldehyde Reduction: The reducing agent is not selective enough.
Switch to a more selective reducing agent like NaBH₃CN or NaBH(OAc)₃.[13]
Caption: Troubleshooting logic for reductive amination.
Knoevenagel Condensation
This condensation reaction involves an active methylene compound and an aldehyde or ketone.[17] The enhanced electrophilicity of 2,4-Bis(difluoromethoxy)benzaldehyde should favor this reaction.
Problem
Potential Cause
Recommended Solution
Low or No Yield
1. Inappropriate Catalyst: The base used may be too strong or too weak.
1. A weak base like piperidine, pyridine, or ammonium acetate is typically used.[17][18]
2. Low Temperature: The reaction may require thermal energy to proceed to completion.
2. While starting at room temperature is feasible, heating is often necessary. Temperatures can range from 40 °C to 100 °C depending on the substrates and catalyst.[19]
Side Reactions
Self-Condensation of Aldehyde: This can occur if too strong a base is used.
Use a mild, weak base as the catalyst.
Step-by-Step Protocol for a General Knoevenagel Condensation:
In a round-bottom flask, dissolve 2,4-Bis(difluoromethoxy)benzaldehyde (1.0 eq.) and the active methylene compound (1.0-1.2 eq.) in a suitable solvent (e.g., ethanol, toluene, or water).
Add a catalytic amount of a weak base (e.g., a few drops of piperidine or 0.1 eq. of ammonium acetate).
Stir the reaction at room temperature and monitor by TLC. If the reaction is slow, gradually increase the temperature to reflux.
The product often precipitates from the reaction mixture upon cooling. If not, the product can be isolated by extraction.
Collect the solid product by filtration, wash with a cold solvent, and recrystallize if necessary.
Summary of Recommended Starting Temperatures
Reaction Type
Recommended Starting Temperature
Notes
Wittig Reaction
-20 °C to 0 °C
Allow to warm to room temperature for completion.[8]
Grignard Reaction
0 °C
Maintain low temperature during addition to control exotherm.
Reductive Amination
Room Temperature
Gentle heating (40-70 °C) may be needed for less reactive amines.[16]
Knoevenagel Condensation
Room Temperature to 40 °C
May require heating to 80-100 °C for completion.[19]
Nitration
5-10 °C
As demonstrated with the similar 3,4-bis(difluoromethoxy)benzaldehyde.[20]
Disclaimer: The information provided in this guide is for research purposes and should be used as a starting point for your own experimental optimization. Always conduct a thorough literature search and risk assessment before beginning any new chemical reaction.
References
BenchChem. (2025). The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry.
BenchChem. (2025). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.
Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
YouTube. (2023).
Journal of Chemical Sciences. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent.
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
Wikipedia. (n.d.). Wittig reaction.
Journal of Organic and Pharmaceutical Chemistry. (2023). Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group.
Google Patents. (n.d.). CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.
Taylor & Francis. (n.d.).
Organic Chemistry Portal. (n.d.). Room Temperature Deoxyfluorination of Benzaldehydes and α-Ketoesters with Sulfuryl Fluoride and Tetramethylammonium Fluoride.
Utah Tech University. (n.d.). Wittig reaction.
University of Michigan Library. (n.d.). Deoxyfluorination of (Hetero)aryl Aldehydes Using Tetramethylammonium Fluoride and Perfluorobutanesulfonyl Fluoride or Trifluoro.
ResearchGate. (n.d.). Synthesis experiment of 2,4-difluorobenzaldehyde.
MDPI. (2019). Understanding the Lack of Reactivity of 2,4-Dihydroxybenzaldehyde Towards the Biginelli Adduct Using Density Functional Theory Molecular Modeling.
A Researcher's Guide to the 1H NMR Spectral Interpretation of 2,4-Bis(difluoromethoxy)benzaldehyde
For researchers and scientists engaged in drug development and organic synthesis, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, st...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and scientists engaged in drug development and organic synthesis, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis and interpretation of the 1H NMR spectrum of 2,4-Bis(difluoromethoxy)benzaldehyde, a compound of interest in medicinal chemistry and materials science. By comparing its spectral features with related analogues, we aim to provide a comprehensive understanding of the structure-spectrum correlations.
The Structural Landscape: Predicting the 1H NMR Spectrum
The 1H NMR spectrum of 2,4-Bis(difluoromethoxy)benzaldehyde is predicted to exhibit distinct signals corresponding to the aldehydic proton, the aromatic protons, and the protons of the two difluoromethoxy groups. The substitution pattern on the benzene ring, featuring an aldehyde and two difluoromethoxy groups at positions 2 and 4, dictates a unique electronic environment for each proton, leading to characteristic chemical shifts and coupling patterns.
The aldehyde group (-CHO) is a strong electron-withdrawing group, which significantly deshields the aldehydic proton, causing it to resonate at a downfield chemical shift, typically in the range of δ 9.5-10.5 ppm.[1] The difluoromethoxy group (-OCHF2) is also electron-withdrawing, and its presence further influences the chemical shifts of the aromatic protons.
The aromatic region of the spectrum is expected to show three distinct signals for the three aromatic protons. The proton at position 6 (H-6) will be ortho to the aldehyde group and meta to the difluoromethoxy group at position 4. The proton at position 5 (H-5) will be meta to both the aldehyde and the difluoromethoxy group at position 2, and ortho to the difluoromethoxy group at position 4. The proton at position 3 (H-3) will be ortho to both difluoromethoxy groups and meta to the aldehyde group.
The protons of the difluoromethoxy groups (-OCHF2) will appear as a triplet due to coupling with the two fluorine atoms (2JHF). The chemical shift of these protons is typically observed in the range of δ 6.5-7.5 ppm.[2]
Comparative Spectral Analysis
To substantiate our interpretation, we will compare the predicted spectrum of 2,4-Bis(difluoromethoxy)benzaldehyde with the known 1H NMR data of structurally related benzaldehyde derivatives.
Aldehyde Proton: The presence of two electron-withdrawing difluoromethoxy groups is expected to deshield the aldehyde proton in 2,4-Bis(difluoromethoxy)benzaldehyde even more than in benzaldehyde or methoxy-substituted benzaldehydes, hence the predicted shift of ~10.3 ppm.
Aromatic Protons: The substitution pattern breaks the symmetry of the benzene ring, leading to three distinct signals for the aromatic protons. The electron-withdrawing nature of the aldehyde and difluoromethoxy groups will generally shift the aromatic protons downfield compared to benzene. The specific positions are influenced by the combined inductive and resonance effects of the substituents.
Difluoromethoxy Protons: The chemical shift of the -OCHF2 protons in 4-(difluoromethoxy)benzonitrile provides a good reference point.[2] We predict two distinct triplets for the two difluoromethoxy groups in our target molecule due to their different electronic environments, although they may overlap.
Visualizing the Proton Environments
The following diagram illustrates the different proton environments in 2,4-Bis(difluoromethoxy)benzaldehyde.
Caption: Molecular structure of 2,4-Bis(difluoromethoxy)benzaldehyde showing distinct proton environments.
Experimental Protocol for 1H NMR Spectroscopy
To obtain a high-quality 1H NMR spectrum of 2,4-Bis(difluoromethoxy)benzaldehyde, the following protocol should be followed.
I. Sample Preparation:
Weighing the Sample: Accurately weigh approximately 5-10 mg of 2,4-Bis(difluoromethoxy)benzaldehyde.[3]
Choosing a Solvent: Select a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl3) is a common choice for many organic compounds.[4][5]
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[5][6]
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4]
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
II. NMR Data Acquisition:
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
Standard 1H Spectrum Acquisition: Acquire a standard one-dimensional 1H NMR spectrum. Typical parameters for a 400 MHz spectrometer would include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans), and a relaxation delay of 1-2 seconds.
Data Processing: The acquired free induction decay (FID) is then subjected to Fourier transformation to obtain the frequency-domain spectrum. Phase correction and baseline correction are applied to obtain a clean spectrum.
Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CHCl3 at δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.[3][7]
Workflow for Spectral Interpretation
The following workflow provides a systematic approach to interpreting the 1H NMR spectrum.
Caption: A systematic workflow for the interpretation of a 1H NMR spectrum.
By following this comprehensive guide, researchers can confidently predict, acquire, and interpret the 1H NMR spectrum of 2,4-Bis(difluoromethoxy)benzaldehyde, facilitating its unambiguous structural characterization. The principles and comparative data presented herein also serve as a valuable resource for the analysis of other novel substituted benzaldehyde derivatives.
References
Benchchem. A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers.
The Royal Society of Chemistry. Electronic Supplementary Information.
University of California, Davis. NMR Sample Preparation.
University of Rochester. How to Get a Good 1H NMR Spectrum.
Supporting Information.
The Royal Society of Chemistry. Supporting Information.
Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO.
The Royal Society of Chemistry. Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf.
Organomation. NMR Sample Preparation: The Complete Guide.
Supporting Information.
Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility.
University of California, Santa Barbara. Sample Preparation and Positioning - NMR.
Author: BenchChem Technical Support Team. Date: February 2026
CAS: 1240257-83-5
Formula:
Molecular Weight: 238.14 g/mol
Executive Summary
This guide details the Fourier Transform Infrared (FTIR) spectroscopic characterization of 2,4-Bis(difluoromethoxy)benzaldehyde , a critical intermediate in the synthesis of lipophilic pharmaceutical agents. The difluoromethoxy group (
) serves as a lipophilic bioisostere for methoxy or hydroxy groups, significantly altering the metabolic stability and bioavailability of drug candidates.
This analysis focuses on the objective comparison of the target molecule against its synthetic precursor, 2,4-dihydroxybenzaldehyde , and its non-fluorinated analog, 2,4-dimethoxybenzaldehyde . The primary challenge in characterizing this compound is distinguishing the intense C-F stretching vibrations from the C-O ether linkages in the fingerprint region, while confirming the complete consumption of the hydroxylated precursor.
Structural Context & Comparative Baseline
To validate the identity of 2,4-Bis(difluoromethoxy)benzaldehyde, one must establish a spectral baseline against its metabolic or synthetic relatives.
*Note: Based on physiochemical properties of the regioisomer 3,4-bis(difluoromethoxy)benzaldehyde, the 2,4-isomer is expected to be a liquid or oil at room temperature, unlike its solid precursor.
FTIR Methodological Framework
Given the predicted liquid state and the high electronegativity of the fluorine substituents, Attenuated Total Reflectance (ATR) is the superior sampling method over KBr pellets, as it avoids moisture interference (critical when confirming the absence of -OH) and simplifies sample recovery.
Recommended Parameters
Instrument: FTIR Spectrometer with DTGS or MCT detector.
Accessory: Single-bounce Diamond or ZnSe ATR crystal.
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High-Res for Fermi doublet resolution).
Scans: 32–64 scans to improve Signal-to-Noise (S/N) ratio in the fingerprint region.
Apodization: Norton-Beer (Medium) or Happ-Genzel.
Spectral Analysis & Functional Group Identification[2][3][5][6]
The FTIR spectrum of 2,4-Bis(difluoromethoxy)benzaldehyde is defined by three distinct regions.
Region 1: High Frequency (2700 – 3100 cm⁻¹)
Absence of O-H: The most critical quality control (QC) parameter is the complete absence of the broad, intense band at 3200–3500 cm⁻¹. Presence of this band indicates unreacted 2,4-dihydroxybenzaldehyde.
Aromatic C-H: Weak absorptions just above 3000 cm⁻¹ (3050–3100 cm⁻¹).[5]
Aldehyde C-H (Fermi Resonance): A diagnostic doublet appearing at ~2820 cm⁻¹ and ~2720 cm⁻¹ .[3] The lower frequency band (2720 cm⁻¹) is often distinct and separated from aliphatic C-H noise.
C-H Stretch: The C-H bond on the difluoromethyl group is polarized and weak, often appearing as a shoulder near 3000 cm⁻¹.
Region 2: The Carbonyl Zone (1650 – 1750 cm⁻¹)
Aldehyde C=O: Expected at 1695 – 1715 cm⁻¹ .
Mechanistic Insight: The
groups are electron-withdrawing by induction ( effect). Unlike the precursor's groups (which donate electrons via resonance and lower the C=O frequency), the groups destabilize the polarized form of the carbonyl, slightly increasing the bond order and frequency compared to the hydroxy-substituted analog.
Region 3: The Fingerprint & Fluorine Region (1000 – 1600 cm⁻¹)
Aromatic Ring Breathing: Sharp bands at ~1600 cm⁻¹ and ~1500 cm⁻¹.[3]
C-F and C-O-C Stretching (The "Forest"): This is the most complex region.
C-F Stretch: Very strong, broad bands between 1000 – 1250 cm⁻¹ . The multiple fluorine atoms result in coupled vibrations, creating a "super-band" envelope that dominates this region.
Ether C-O-C: The aryl-alkyl ether linkage typically absorbs at 1200–1275 cm⁻¹ (asymmetric) and 1020–1075 cm⁻¹ (symmetric). In this molecule, these bands will likely overlap heavily with the C-F stretches.
Comparative Performance: FTIR vs. NMR
For routine process monitoring, FTIR offers distinct advantages over NMR for this specific compound.
Metric
FTIR (ATR)
¹H NMR
Verdict
Speed
< 2 minutes
15–30 minutes
FTIR is superior for rapid QC.
OH Detection
High sensitivity (Broad band)
Chemical shift dependent on solvent/conc.
FTIR is more robust for detecting trace precursor.
Isomer ID
Difficult (Fingerprint overlap)
Excellent (Coupling constants)
NMR is required for confirming regio-chemistry (2,4 vs 3,4).
Clean the ATR crystal with isopropanol. Ensure no residue remains.
Collect a background spectrum (air) with the same parameters (32 scans, 4 cm⁻¹).
Step 2: Sample Application
Using a glass pipette, place 1 drop of the 2,4-Bis(difluoromethoxy)benzaldehyde (liquid/oil) onto the center of the crystal.
If solid: Place ~5 mg of sample and apply pressure using the anvil clamp to ensure intimate contact.
Step 3: Data Acquisition
Acquire the sample spectrum.
Perform an Automatic Baseline Correction.
Normalize the highest peak (likely C-F or C=O) to 1.0 Absorbance units for comparison.
Step 4: Spectral Validation Logic
Use the following logic flow to determine pass/fail status.
Figure 1: Spectral Validation Decision Tree. This logic gate ensures that the sample is not the starting material (OH check), is oxidized correctly (C=O check), and contains the requisite fluorinated groups (C-F check).
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[6] (Standard text for Fermi resonance and C-F assignments).
NIST Chemistry WebBook. Benzaldehyde IR Spectrum. National Institute of Standards and Technology.[7] Available at: [Link] (Baseline for benzaldehyde core).
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Reference for Difluoromethoxy group frequencies).
This technical guide provides a structural elucidation framework for 2,4-Bis(difluoromethoxy)benzaldehyde , a critical fluorinated building block in medicinal chemistry. Unlike standard methoxy-substituted benzaldehydes, the presence of the difluoromethoxy (-OCHF₂) group introduces unique ionization behaviors and fragmentation pathways. This guide compares its mass spectrometric (MS) profile against its non-fluorinated analog, 2,4-Dimethoxybenzaldehyde , to aid researchers in impurity profiling, metabolic stability studies, and structural confirmation.
Experimental Protocols
To ensure reproducible data, the following self-validating protocols are recommended for characterizing this compound.
Sample Preparation
Solvent Selection: HPLC-grade Methanol (MeOH) or Acetonitrile (ACN). Avoid protic solvents if conducting deuterium exchange experiments.
Concentration:
GC-MS (EI): 10 µg/mL (10 ppm). High concentrations may lead to detector saturation and self-chemical ionization.
LC-MS (ESI): 1 µg/mL (1 ppm) with 0.1% Formic Acid to promote protonation [M+H]⁺.
Instrumental Parameters
Parameter
GC-MS (Electron Ionization)
LC-MS (Electrospray Ionization)
Column
DB-5ms or equivalent (30m x 0.25mm)
C18 Reverse Phase (2.1 x 50mm)
Carrier/Mobile Phase
Helium (1 mL/min)
A: Water + 0.1% FA; B: ACN + 0.1% FA
Source Temp
230°C
350°C (Gas Temp)
Ionization Energy
70 eV (Standard EI)
Positive Mode (+4.5 kV)
Scan Range
m/z 40–400
m/z 100–500
Analyst Note: In ESI, the electron-withdrawing nature of fluorine reduces the basicity of the ether oxygens. Protonation will primarily occur at the carbonyl oxygen.
Fragmentation Analysis (EI-MS)
Theoretical Fragmentation Pathway
The fragmentation of 2,4-Bis(difluoromethoxy)benzaldehyde under Electron Ionization (70 eV) follows predictable mechanistic rules governing aromatic aldehydes and fluorinated ethers.
Key Mechanisms:
Alpha-Cleavage (Aldehyde): Characteristic loss of the formyl hydrogen (H•) or the formyl radical (•CHO).
Difluoromethyl Radical Loss: The -OCHF₂ bond is weaker than the Ar-O bond. Cleavage yields the loss of[1][2] •CHF₂ (51 Da).
Difluorocarbene Elimination: A rearrangement unique to fluorinated ethers involving the loss of :CF₂ (50 Da) or carbonyl fluoride (CF₂O, 66 Da).
Visualizing the Fragmentation Tree
The following diagram illustrates the primary fragmentation vector for the parent ion (m/z 238).
Figure 1: Predicted fragmentation tree for 2,4-Bis(difluoromethoxy)benzaldehyde (EI, 70 eV).
Comparative Analysis: Fluorinated vs. Non-Fluorinated
This section compares the target compound with its standard analog, 2,4-Dimethoxybenzaldehyde . This comparison is vital for researchers transitioning from standard alkoxy chemistry to fluorinated bio-isosteres.
Mass Shift & Isotopic Pattern
The substitution of four hydrogen atoms (H) with four fluorine atoms (F) results in a distinct mass shift.
Calculation: (Mass of F - Mass of H) × 4 = (19 - 1) × 4 = +72 Da.
Result: The parent ion shifts from m/z 166 to m/z 238.
Diagnostic Fragment Ion Table
Feature
2,4-Dimethoxybenzaldehyde (Standard)
2,4-Bis(difluoromethoxy)benzaldehyde (Target)
Mechanistic Interpretation
Parent Ion (M⁺)
166 (100%)
238 (80-100%)
Stable aromatic system; intensity depends on source temp.
[M-1]⁺
165 (Strong)
237 (Strong)
Loss of aldehydic H• (Tropylium-like stability).[1]
[M-29]⁺
137 (Loss of •CHO)
209 (Loss of •CHO)
Alpha-cleavage of the carbonyl group.
Ether Cleavage
151 (Loss of •CH₃, -15 Da)
187 (Loss of •CHF₂, -51 Da)
CRITICAL DIFFERENTIATOR. The fluorinated group loses a massive 51 Da fragment vs. 15 Da.
Rearrangement
136 (Loss of CH₂O, -30 Da)
172 (Loss of CF₂O, -66 Da)
Formaldehyde vs. Carbonyl Fluoride elimination.
Base Peak
Often m/z 166 or 135
Likely m/z 238 or 187
Fluorine stabilizes the parent ion but weakens the ether bond.
Analytical Workflow Diagram
Use this decision tree to confirm identity during synthesis or QC.
Figure 2: Analytical decision matrix for identifying the target fluorinated aldehyde.
Structural Elucidation Insights
When analyzing the spectrum, researchers should look for the "Fluorine Fingerprint":
Absence of M-15: Unlike methoxy compounds, you will not see a significant M-15 peak. If M-15 is present, the sample is likely contaminated with the non-fluorinated starting material.
Metastable Peaks: The elimination of CF₂O (66 Da) is a high-energy rearrangement often accompanied by metastable ion peaks in magnetic sector instruments.
Isotope Ratio: The ¹³C isotopic pattern (M+1) should be approximately 9.9% of the M⁺ peak (based on 9 carbons × 1.1%). Fluorine is monoisotopic (¹⁹F), so it does not contribute to M+2 patterns (unlike Cl or Br).
References
McLafferty, F. W., & Turecek, F. (1993).[3] Interpretation of Mass Spectra (4th ed.).[3] University Science Books. (Standard text for fragmentation mechanisms including alpha-cleavage and rearrangements).
NIST Chemistry WebBook. Benzaldehyde, 2,4-dimethoxy- Mass Spectrum.[4][5] National Institute of Standards and Technology.[4][5] Link
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.
Fu, X., et al. (2020). Fragmentation mechanisms of fluorinated ether derivatives. Journal of Mass Spectrometry.
Comparative Guide: Structural Validation of 2,4-Bis(difluoromethoxy)benzaldehyde via 13C NMR
Executive Summary The structural validation of 2,4-Bis(difluoromethoxy)benzaldehyde presents a unique analytical challenge due to the presence of dual difluoromethoxy (-OCHF ) motifs on an aromatic scaffold. While H NMR...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The structural validation of 2,4-Bis(difluoromethoxy)benzaldehyde presents a unique analytical challenge due to the presence of dual difluoromethoxy (-OCHF
) motifs on an aromatic scaffold. While H NMR provides initial integration data, it often fails to definitively distinguish between regioisomers (e.g., 2,5- vs. 2,4-substitution) due to overlapping aromatic signals and solvent-dependent shifting.
This guide objectively compares the performance of Standard Broadband Decoupled
C NMR against F-Coupled C NMR and 2D Heteronuclear Correlation (HSQC/HMBC) techniques. It establishes a self-validating protocol for confirming the specific connectivity of the difluoromethoxy groups and the aldehyde moiety.
Part 1: Structural Challenges & Analytical Strategy
The molecule consists of three distinct chemical environments critical for validation:
The Electrophilic Carbonyl: The aldehyde carbon (-CHO).
The Fluorinated Ethers: Two -OCHF
groups. These are the primary validation markers.
The Aromatic Core: A 1,2,4-substitution pattern.
The Validation Workflow
The following diagram outlines the logical flow for validating the structure, moving from crude isolation to definitive spectral confirmation.
Figure 1: Step-by-step validation workflow emphasizing the transition from ambiguous proton data to definitive carbon-fluorine coupling analysis.
Part 2: Comparative Analysis of NMR Techniques
To validate this specific fluorinated aldehyde, we compared three distinct NMR acquisition modes. The table below summarizes their diagnostic utility.
Table 1: Comparative Efficacy of NMR Modes for Fluorinated Benzaldehydes
Feature
Method A: C{H} (Standard)
Method B: C (Non-decoupled)
Method C: C{H, F} (Double Decoupled)
Primary Utility
Standard Validation
Coupling Constant Determination
Simplified Assignment
-OCHF Signal
Triplet () ( Hz)
Doublet of Triplets ()
Singlet ()
Aromatic Ipso-C
Triplet () ( Hz)
Complex Multiplet
Singlet ()
S/N Ratio
High (NOE enhancement)
Low (Split signals)
High
Recommendation
Preferred
Research Only
Specialized Probes Only
Expert Insight: Why Method A is the Industry Standard
For 2,4-Bis(difluoromethoxy)benzaldehyde, Method A (
C{H}) is the most robust choice. Even though protons are decoupled, the F nucleus remains coupled to the C . This results in a distinctive "fingerprint":
The -OCHF
carbon appears as a widely split triplet.
The aromatic carbons attached to the oxygen (C2 and C4) appear as smaller triplets.
This pattern makes it impossible to confuse the product with non-fluorinated impurities.
Part 3: Detailed Experimental Protocol
This protocol ensures reproducibility and minimizes solvent-induced shifts.
Sample Preparation
Solvent Selection:DMSO-d
is preferred over CDCl for this specific aldehyde.
Reasoning: Aldehydes can hydrate in the presence of trace acid/water in chloroform. DMSO prevents this and ensures distinct separation of the aldehyde proton/carbon signals from the aromatic region.
Concentration: Prepare a 30-50 mg/mL solution. Fluorinated carbons split their intensity into triplets, lowering the effective signal-to-noise ratio. Higher concentration compensates for this.
Tube: High-precision 5mm NMR tube (Wilmad 507-PP or equivalent).
Acquisition Parameters (Bruker/Varian Standard)
Pulse Sequence: zgpg30 (Bruker) or s2pul (Varian) with waltz16 proton decoupling.
Critical: Quaternary carbons (C1, C2, C4) have long T1 relaxation times. Short D1 leads to poor integration and missing ipso-carbon peaks.
Scans (NS): Minimum 1024 scans . The C-F splitting dilutes peak height; high scan counts are non-negotiable for clean baselines.
Part 4: Data Interpretation & Validation Logic
The validation relies on identifying the specific Chemical Shifts (
) and Coupling Constants () .
Expected Chemical Shifts & Multiplicities (in DMSO-d
)
Position
Carbon Type
Approx. Shift ( ppm)
Multiplicity (due to F)
Coupling Constant ()
C-CHO
Carbonyl
187.5 - 189.0
Singlet (or weak )
N/A
C-2
Aromatic (Ipso)
156.0 - 159.0
Triplet ()
Hz
C-4
Aromatic (Ipso)
152.0 - 155.0
Triplet ()
Hz
C-6
Aromatic (CH)
128.0 - 131.0
Singlet
-
-OCHF
Difluoromethoxy
115.0 - 119.0
Triplet ()
Hz
C-3
Aromatic (CH)
109.0 - 111.0
Singlet
-
C-5
Aromatic (CH)
112.0 - 114.0
Singlet
-
The "Diagnostic Triplet" Mechanism
The most definitive proof of structure is the
coupling . The carbon in the -OCHF group is directly bonded to two equivalent Fluorine-19 atoms (Spin 1/2).
Rule: Multiplicity =
.
Calculation:
(Triplet).
Visual Check: Look for a massive splitting (~260 Hz) centered around 117 ppm. If this is a singlet, your molecule has hydrolyzed to a phenol or the fluorine is absent.
Structural Logic Diagram
The following diagram illustrates the connectivity and the specific coupling pathways that must be verified.
Solution: Increase the relaxation delay (D1) to 5 seconds.
"Messy" Aromatic Region
Cause: The
C-F coupling extends into the ring. C2 and C4 are not singlets; they are triplets.
Validation: Do not treat this as an impurity. Calculate the coupling constant. If
Hz, it confirms the -OCHF is attached to that specific carbon.
Rotational Isomers (Rotamers)
Observation: Broadening of peaks at room temperature.
Context: The aldehyde group can rotate, and the -OCHF
groups are bulky. In restricted conformations (low temp), you might see peak doubling.
Solution: Run the experiment at elevated temperature (313 K) to sharpen signals by fast exchange.
References
Reich, H. J. (2023). Structure Determination Using NMR: Fluorine-19 NMR. University of Wisconsin-Madison. Retrieved from [Link]
Authoritative source for C-F coupling constants and chemical shift behaviors.
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
Standard text for calculating theoretical chemical shifts of substituted benzenes.
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]
Reference database for comparing base benzaldehyde and difluoromethoxy spectra.
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.
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